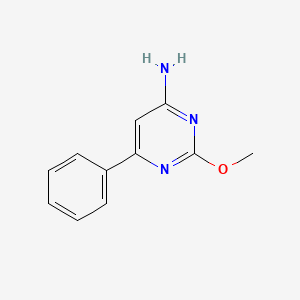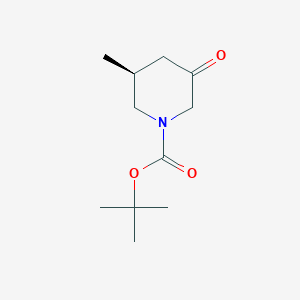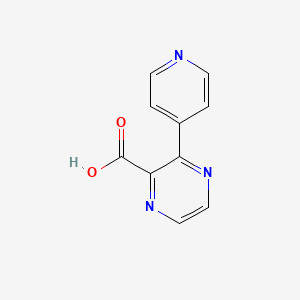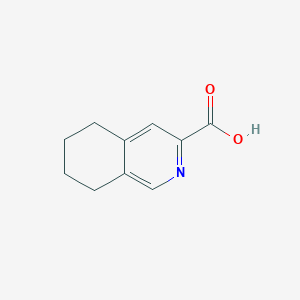
2-Methoxy-6-phenylpyrimidin-4-amine
Overview
Description
2-Methoxy-6-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methodologies and Detection
One significant application of compounds related to 2-Methoxy-6-phenylpyrimidin-4-amine involves analytical methodologies for detecting biologically active compounds. For instance, the detection and analysis of biogenic amines (BAs) in foods, which are crucial due to their roles in food quality and safety, leverage analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods are vital for understanding the presence and concentration of BAs, which can indicate food spoilage or the potential for food poisoning (Önal, 2007; Bulushi et al., 2009).
Environmental and Industrial Applications
Compounds similar to this compound are utilized in environmental and industrial contexts, particularly in the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs). AOPs are effective for mineralizing nitrogen-containing compounds, improving overall treatment schemes for water and waste management. This application is crucial for handling compounds resistant to conventional degradation processes, highlighting the importance of developing technologies for efficient degradation of amine- and azo-based compounds (Bhat & Gogate, 2021).
Medical and Pharmaceutical Research
In medical and pharmaceutical research, understanding the interactions and stability of Pd-amine complexes with bio-relevant ligands has implications for antitumor activity. The equilibrium studies on Pd-amine complexes reveal insights into the potential reactions occurring with antitumor drugs in biological systems, providing a basis for designing more effective treatments. The stability of these complexes and their interaction with bio-relevant ligands like amino acids, peptides, and DNA constituents are of particular interest (Shoukry & van Eldik, 2023).
Catalysis and Synthetic Chemistry
The synthesis of complex organic molecules, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), leverages the utility of hybrid catalysts, including those related to this compound. These catalysts facilitate one-pot multicomponent reactions, enabling the development of compounds with broad applicability in medicinal and pharmaceutical industries. The use of diverse catalysts such as organocatalysts, metal catalysts, and nanocatalysts underscores the versatility and efficiency of these synthetic approaches (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-6-phenylpyrimidin-4-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction leads to a reduction in the phosphorylation of AURKA at Thr283, a key process in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is a critical step in cell division, and its disruption can lead to cell cycle arrest .
Result of Action
The inhibition of AURKA by this compound leads to several cellular effects. It causes an accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest . Additionally, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis, a form of programmed cell death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-phenylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Aurora kinase A (AURKA), an enzyme involved in cell division. The compound inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This interaction is crucial as it affects the cell cycle and can induce apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it causes the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest . This compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the apoptotic pathway . Additionally, it influences cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of AURKA, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound’s structure-activity relationship studies have shown that hydrophobic substituents and specific groups at certain positions enhance its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via membrane transporters, and its distribution within tissues can be influenced by its binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may localize to specific cellular compartments, such as the nucleus or cytoplasm, where it exerts its effects on target biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and specificity .
Properties
IUPAC Name |
2-methoxy-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJJWXUBWTZUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)


![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)









